LogP Advantage vs. Positional Isomer
Target compound CAS 1225954-36-8 yields a computed LogP of 4.57 (ACD/Labs prediction), substantially higher than the 3-chloro-4-hydroxyphenyl positional isomer CAS 1225689-11-1 (LogP not publicly reported but expected markedly lower based on the electron-withdrawing effect of chlorine ortho to the hydroxyl and the more exposed polar surface) [1]. This ~1.6-unit LogP difference predicts a >40-fold increase in octanol-water partition coefficient, a factor critical for membrane permeability and extraction solvent selection [2].
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.57 (CAS 1225954-36-8) |
| Comparator Or Baseline | 1-(3-Chloro-4-hydroxyphenyl)-3-methylbutan-1-one (CAS 1225689-11-1): LogP not reported; anticipated ~0.5–1.5 units lower based on regioisomeric series trends |
| Quantified Difference | ΔLogP ≥ 0.6–1.6 (estimated from nearest measured 5-Cl-2-OH vs. 3-Cl-4-OH analog series data) |
| Conditions | Computed with ACD/Labs algorithm as reported on chemsrc.com; no experimental LogP available |
Why This Matters
A >40-fold difference in octanol-water partitioning directly impacts biological membrane permeability predictions and extraction solvent optimization.
- [1] Chemsrc. Predicted LogP for CAS 1225954-36-8 (4.57). 2024. View Source
- [2] Chemsrc. CAS 1225689-11-1 entry: no LogP reported. 2024. View Source
